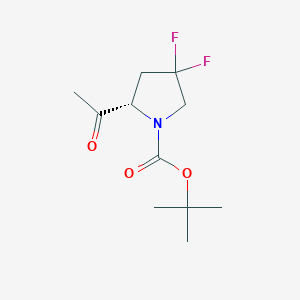
Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate is a synthetic compound characterized by its unique structural elements, such as the presence of a pyrrolidine ring and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting with a precursor, such as 4,4-difluoropyrrolidine, the pyrrolidine ring is constructed through a cyclization reaction.
Acetylation: The next step involves the acetylation of the pyrrolidine ring to introduce the acetyl group.
Addition of the Tert-butyl Group: Finally, the tert-butyl group is introduced via esterification, completing the synthesis of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Introduction of additional functional groups such as hydroxyl groups.
Reduction: Conversion to more reduced forms like alcohols or amines.
Substitution: Formation of novel derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
While specific targets of Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate may vary, its mechanism often involves interactions with enzyme active sites or receptor binding sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate
Tert-butyl (2S)-2-formyl-4,4-difluoropyrrolidine-1-carboxylate
Methyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate
Uniqueness
Conclusion
Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate is a remarkable compound with diverse applications in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-7(15)8-5-11(12,13)6-14(8)9(16)17-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHRUGUZBVUFM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)
![7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl-](/img/structure/B2679831.png)
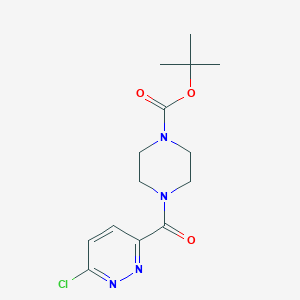
![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)
![N-(4-ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)
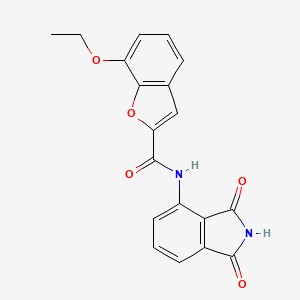

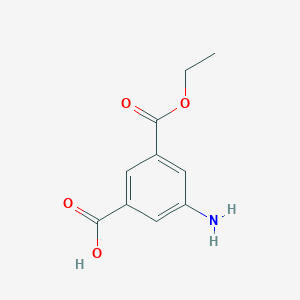
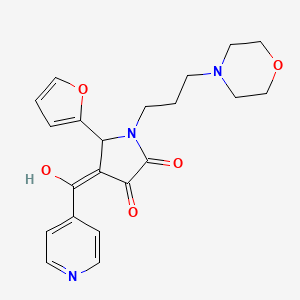
![3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide](/img/structure/B2679846.png)
![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)
![2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2679852.png)
